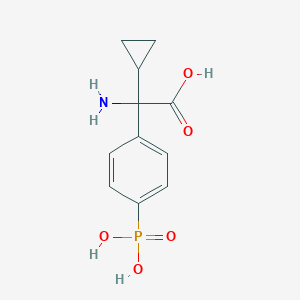
cppg
Vue d'ensemble
Description
Il présente une sélectivité d'environ 20 fois supérieure pour les récepteurs métabotropiques du glutamate de groupe III par rapport aux récepteurs de groupe II dans le cortex cérébral de rat . Le CPPG est largement utilisé dans la recherche en neurosciences pour étudier le rôle des récepteurs métabotropiques du glutamate dans la plasticité synaptique et la formation de la mémoire .
Applications De Recherche Scientifique
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 2-Amino-2-cyclopropyl-2-(4-phosphonophenyl)acetic acid, also known as (RS)-CPPG, are group II and group III metabotropic glutamate receptors (mGluRs) . These receptors play a crucial role in the central nervous system, modulating neuronal excitability and synaptic plasticity .
Mode of Action
As an antagonist, (RS)-CPPG binds to the mGluRs, preventing the activation of these receptors by glutamate, the primary excitatory neurotransmitter in the brain . This interaction results in the inhibition of the downstream signaling pathways associated with these receptors .
Biochemical Pathways
The inhibition of mGluRs by (RS)-CPPG affects several biochemical pathways. These include the phospholipase C pathway, which is involved in the release of intracellular calcium stores, and the adenylate cyclase pathway, which modulates the production of cyclic AMP . The downstream effects of these changes can vary widely, depending on the specific neuronal context.
Pharmacokinetics
Like many other small molecules, its bioavailability is likely to be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The molecular and cellular effects of (RS)-CPPG’s action are primarily related to its inhibitory effect on mGluRs. By preventing the activation of these receptors, (RS)-CPPG can modulate neuronal excitability and synaptic transmission . This can have a wide range of effects on neural function and behavior.
Action Environment
The action, efficacy, and stability of (RS)-CPPG can be influenced by various environmental factors. These include the local concentration of glutamate, the expression levels of mGluRs, and the presence of other signaling molecules . Additionally, factors such as pH and temperature can affect the stability and activity of the compound .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du CPPG implique la cyclopropylation de la phénylglycine suivie de l'introduction d'un groupe acide phosphonique. Les conditions de réaction comprennent généralement l'utilisation de bromure de cyclopropyle et d'une base comme l'hydrure de sodium pour faciliter la réaction de cyclopropylation. Le groupe acide phosphonique est ensuite introduit à l'aide d'un réactif de phosphonylation comme le phosphite de diéthyle en conditions acides .
Méthodes de production industrielle
La production industrielle du this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de réacteurs automatisés et de systèmes à écoulement continu pour garantir un rendement et une pureté élevés. Les conditions de réaction sont optimisées pour minimiser les sous-produits et réduire les coûts de production .
Analyse Des Réactions Chimiques
Types de réactions
Le CPPG subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le this compound en ses formes réduites.
Substitution : Le this compound peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des réactifs comme les halogènes et les agents alkylants.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du this compound peut produire des oxydes, tandis que la réduction peut produire des formes réduites de this compound. Les réactions de substitution peuvent entraîner la formation de divers dérivés substitués du this compound .
Applications de la recherche scientifique
Le this compound a une large gamme d'applications de recherche scientifique, notamment :
Neurosciences : Le this compound est utilisé pour étudier le rôle des récepteurs métabotropiques du glutamate dans la plasticité synaptique et la formation de la mémoire.
Mécanisme d'action
Le this compound exerce ses effets en antagonisant les récepteurs métabotropiques du glutamate de groupe II et de groupe III. Ces récepteurs sont couplés aux protéines G qui inhibent l'adénylyl cyclase, conduisant à une diminution des niveaux d'adénosine monophosphate cyclique (AMPc). En bloquant ces récepteurs, le this compound empêche l'inhibition de l'adénylyl cyclase, ce qui entraîne une augmentation des niveaux d'AMPc. Cette modulation des niveaux d'AMPc affecte divers processus cellulaires, notamment la plasticité synaptique et la libération de neurotransmetteurs .
Comparaison Avec Des Composés Similaires
Composés similaires
(RS)-α-Méthyl-3-phosphonophénylglycine (MPPG) : Un autre antagoniste puissant des récepteurs métabotropiques du glutamate de groupe II et de groupe III avec une sélectivité similaire.
(RS)-α-Cyclopropyl-4-phosphonophénylalanine (CPPA) : Un composé de structure et d'activité similaires mais avec des propriétés pharmacocinétiques différentes.
Unicité
Le CPPG est unique en raison de sa forte sélectivité pour les récepteurs métabotropiques du glutamate de groupe III par rapport aux récepteurs de groupe II. Cette sélectivité en fait un outil précieux pour étudier les rôles spécifiques de ces sous-types de récepteurs dans divers processus physiologiques et pathologiques .
Propriétés
IUPAC Name |
2-amino-2-cyclopropyl-2-(4-phosphonophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14NO5P/c12-11(10(13)14,7-1-2-7)8-3-5-9(6-4-8)18(15,16)17/h3-7H,1-2,12H2,(H,13,14)(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGODGTDUQSMDQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=C(C=C2)P(=O)(O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183364-82-1 | |
| Record name | 183364-82-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


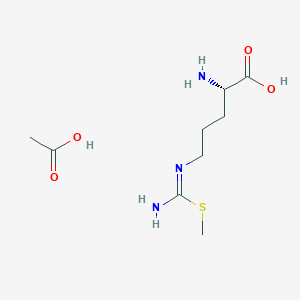
![N-[4-cyano-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B60667.png)
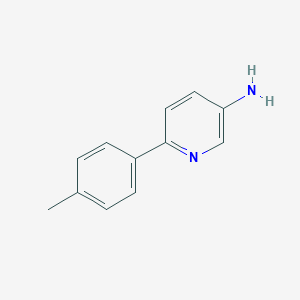

![1-[(Ethoxycarbonyl)amino]cyclohexanecarboxylic acid](/img/structure/B60673.png)
![Ethyl 6-boc-2-amino-4,7-dihydro-5h-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B60675.png)
![1-(Furo[2,3-b]pyridin-6-yl)ethanone](/img/structure/B60679.png)
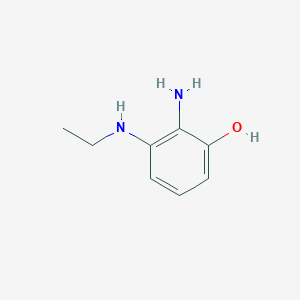
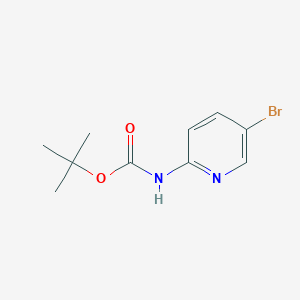
![Tert-butyl 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-diethoxyphosphoryloxy-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B60688.png)
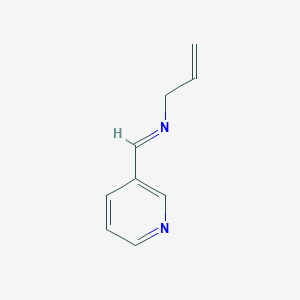

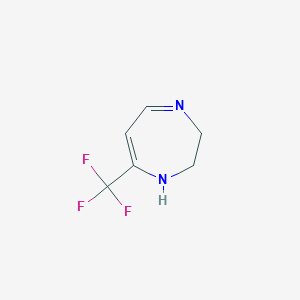
![2-oxa-4-azatetracyclo[5.3.1.15,9.01,5]dodecan-3-one](/img/structure/B60695.png)
